2-Amino-1-(4-chloropyridin-2-yl)ethanone
Description
Structural Classification within α-Amino Ketones and Halogenated Pyridines
2-Amino-1-(4-chloropyridin-2-yl)ethanone is a bifunctional molecule belonging to two important classes of organic compounds: α-amino ketones and halogenated pyridines.
α-Amino Ketones: This classification arises from the presence of an amino group (-NH₂) attached to the carbon atom alpha to a ketone group (C=O). α-Amino ketones are known for their versatile reactivity, serving as crucial intermediates in the synthesis of various nitrogen-containing heterocycles and as precursors to important chiral molecules like 1,2-amino alcohols. rsc.org The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule allows for a diverse range of chemical transformations.
Halogenated Pyridines: The compound also features a pyridine (B92270) ring substituted with a chlorine atom. Pyridine and its derivatives are fundamental heterocyclic compounds with wide-ranging applications in medicinal chemistry and materials science. nih.gov The halogen substituent, in this case, chlorine, significantly influences the electronic properties of the pyridine ring, enhancing its reactivity towards nucleophilic substitution and serving as a handle for further functionalization through cross-coupling reactions.
The combination of these two functionalities within a single molecular framework makes this compound a highly versatile and reactive building block in organic synthesis.
Significance of the Pyridyl Ethanone (B97240) Scaffold in Chemical Synthesis
The pyridyl ethanone scaffold is a recurring motif in a multitude of biologically active compounds and functional materials. nih.gov The pyridine ring, being a bioisostere of a phenyl group, can impart improved solubility and metabolic stability to drug candidates. nih.gov The ethanone substituent provides a reactive site for further molecular elaboration, allowing for the construction of more complex architectures.
The presence of a nitrogen atom in the pyridine ring allows for the formation of hydrogen bonds and coordination complexes, which can be crucial for molecular recognition and biological activity. nih.gov The specific substitution pattern of the pyridyl ethanone scaffold, as seen in this compound, can be fine-tuned to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and biological profile.
Overview of Synthetic Challenges and Research Opportunities
The synthesis of α-amino ketones, including this compound, can present several challenges. Traditional methods often involve the nucleophilic substitution of α-halo ketones with amines, which can be hampered by side reactions and the need for harsh reaction conditions. rsc.org Another common approach is the electrophilic amination of enolates, which may require strong bases and can suffer from poor regioselectivity. rsc.orgacs.org
Modern synthetic strategies are continuously being developed to overcome these hurdles. These include:
Transition-metal-catalyzed C-H amination: This approach offers a more direct and atom-economical route to α-amino ketones by avoiding the pre-functionalization of the ketone starting material. acs.org
Photoredox catalysis: This method utilizes light energy to facilitate the formation of the α-amino ketone moiety under mild reaction conditions.
Enantioselective methods: The development of chiral catalysts for the asymmetric synthesis of α-amino ketones is a significant area of research, as the chirality of the final product is often crucial for its biological activity. organic-chemistry.org
These evolving synthetic methodologies present numerous research opportunities for the efficient and selective preparation of this compound and its derivatives, opening up new avenues for their application in various fields.
Role as a Versatile Intermediate in Advanced Organic Synthesis
The dual functionality of this compound makes it a highly valuable and versatile intermediate in advanced organic synthesis. The amino group can act as a nucleophile or be protected and carried through a synthetic sequence, while the ketone functionality can undergo a wide array of transformations, including reduction, oxidation, and addition reactions. The chlorinated pyridine ring serves as a platform for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents.
This versatility allows for the use of this compound in the construction of a wide range of complex molecules, including:
Fused heterocyclic systems: The intramolecular condensation of the amino and ketone functionalities can lead to the formation of various bicyclic and polycyclic aromatic systems.
Pharmaceutical scaffolds: The compound can serve as a key building block for the synthesis of medicinally relevant molecules, where the pyridine and α-amino ketone motifs are known to contribute to biological activity. nih.govresearchgate.net
The strategic manipulation of the different reactive sites within this compound allows for the efficient and controlled synthesis of target molecules with high structural diversity.
Interactive Data Tables
Table 1: General Properties of α-Amino Ketones
| Property | Description |
| Key Functional Groups | Amino group (-NH₂) alpha to a carbonyl group (C=O) |
| Reactivity | Possess both nucleophilic (amino) and electrophilic (carbonyl) centers |
| Synthetic Utility | Precursors to 1,2-amino alcohols, heterocycles (e.g., pyrazines, pyrroles) |
| Challenges in Synthesis | Potential for side reactions, racemization at the α-carbon |
Table 2: Characteristics of Halogenated Pyridines
| Property | Description |
| Structural Feature | Pyridine ring with one or more halogen substituents |
| Electronic Effect | Halogens are electron-withdrawing, affecting ring reactivity |
| Reactivity | Susceptible to nucleophilic aromatic substitution, key substrates for cross-coupling reactions |
| Applications | Building blocks in medicinal chemistry, agrochemicals, and materials science |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7ClN2O |
|---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
2-amino-1-(4-chloropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c8-5-1-2-10-6(3-5)7(11)4-9/h1-3H,4,9H2 |
InChI Key |
HCLVKKLVRLGFPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)CN |
Origin of Product |
United States |
Reactivity Profiles and Transformational Chemistry of 2 Amino 1 4 Chloropyridin 2 Yl Ethanone
Reactivity of the α-Amino Ketone Substructure
The α-amino ketone is a valuable structural motif found in numerous bioactive molecules and serves as a versatile building block in organic synthesis. nih.govcolab.wsrsc.org Its utility stems from the rich chemistry of both the amino and carbonyl groups, which can be independently or concertedly involved in various transformations. nih.gov
The primary amino group (—NH₂) in the α-position to the ketone is a potent nucleophile. This characteristic allows it to participate in a variety of bond-forming reactions typical of primary amines. These include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines, although this can sometimes be challenging to control.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
Reductive Amination: Reaction with carbonyl compounds in the presence of a reducing agent to form secondary or tertiary amines.
In many synthetic pathways, it is common to protect the amino group to prevent it from interfering with reactions targeting other parts of the molecule. For instance, α-amino aldehydes with a methylthiomethyl (MTM) protecting group on the nitrogen have been shown to be effective substrates in rhodium-catalyzed hydroacylation reactions. acs.org
The carbonyl group (C=O) is inherently polar, with the carbon atom bearing a partial positive charge, making it an electrophilic center. wikipedia.orglibretexts.orglibretexts.org This electrophilicity is a cornerstone of its reactivity, making it susceptible to attack by a wide array of nucleophiles. libretexts.org Key transformations involving the carbonyl group in α-amino ketones include:
Nucleophilic Addition: The carbonyl carbon can be attacked by various nucleophiles. For example, it can be reduced by hydride reagents (e.g., NaBH₄) to form the corresponding 2-amino-1-alcohol, a synthetically valuable intermediate. nih.gov
Condensation Reactions: The carbonyl group can react with compounds containing an active methylene (B1212753) group in base-catalyzed condensation reactions, such as the Knoevenagel condensation. It can also participate in aldol-type reactions, where an enol or enolate reacts with the carbonyl group. libretexts.org
Wittig Reaction: Reaction with phosphonium (B103445) ylides can convert the carbonyl group into an alkene. wikipedia.org
Hydrazone Formation: Condensation with hydrazine (B178648) or its derivatives yields hydrazones. wikipedia.org
The presence of the adjacent amino group can influence the reactivity of the carbonyl, and catalysis, sometimes involving the carbonyl group itself, can be a factor in reactions like the deprotonation of α-amino acids. nih.gov
The carbon atom situated between the amino and carbonyl groups (the α-carbon) is also a site of significant reactivity. The C-H bonds at this position are more acidic (pKa ≈ 20) than those in simple alkanes due to the resonance stabilization of the resulting enolate ion. wikipedia.org This acidity allows for deprotonation under basic conditions, forming an enolate that can act as a nucleophile in subsequent reactions, such as alkylation or acylation. wikipedia.orglibretexts.org
A critical aspect of reactions involving the α-carbon is the potential for chiral induction. Since the α-carbon in 2-Amino-1-(4-chloropyridin-2-yl)ethanone is a prochiral center, reactions at this site can lead to the formation of a new stereocenter. Asymmetric induction—the preferential formation of one enantiomer or diastereomer over another—can be achieved through several strategies. youtube.com
Substrate Control: The existing chirality in a molecule can influence the stereochemical outcome of a new stereocenter's formation. youtube.com
Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemistry of a reaction before being removed. youtube.com
Catalyst Control: Chiral catalysts, such as transition metal complexes with chiral ligands or chiral organocatalysts, can create a chiral environment that favors the formation of one stereoisomer. nih.govnih.govthieme-connect.com For example, palladium-catalyzed asymmetric arylation of α-keto imines and rhodium-catalyzed asymmetric hydrogenation are effective methods for producing chiral α-amino ketones. nih.govnih.gov
Table 1: Selected Methods for Asymmetric Synthesis of Chiral α-Amino Ketones
| Method | Catalyst/Reagent | Description | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium or Iridium complexes with chiral phosphine (B1218219) ligands | Direct hydrogenation of prochiral α-enamido ketones or imines to produce chiral α-amino ketones with high enantioselectivity. | nih.gov |
| Asymmetric Arylation | Palladium(II) complexes with chiral phosphine-oxazoline ligands | Enantioselective arylation of in situ generated α-keto imines with arylboronic acids. | nih.gov |
| N-H Insertion | Rhodium(II) acetate (B1210297) and a chiral spiro phosphoric acid | Highly enantioselective reaction of α-diazo ketones with carbamates. | rsc.org |
| Aza-Benzoin Condensation | Chiral N-heterocyclic carbene (NHC) catalysts | Enantioselective cross-coupling of aldehydes and N-Boc-imines. | rsc.org |
Chemical Transformations Involving the 4-Chloropyridine (B1293800) Moiety
The 4-chloropyridine ring is the second major reactive domain of the molecule. The presence of the electronegative nitrogen atom significantly influences the electronic properties of the aromatic ring, making it electron-deficient.
Pyridine (B92270) and its derivatives are known to undergo nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2- or 4-position. vaia.comchegg.com The nitrogen atom deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack.
The chlorine atom at the C4 position of the pyridine ring is an effective leaving group and is readily displaced by a variety of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism. The attack of a nucleophile at the C4 position forms a resonance-stabilized anionic intermediate, often called a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization and drives the reaction forward. vaia.comvaia.com This activation makes 4-chloropyridine more reactive towards nucleophilic substitution than 3-chloropyridine, where such stabilization is not possible. chegg.comchegg.com
A wide range of nucleophiles can be used to displace the chlorine atom, leading to a diverse set of substituted pyridine derivatives.
Table 2: Examples of Nucleophilic Aromatic Substitution on 4-Chloropyridine Derivatives
| Nucleophile | Reagent Example | Product Type | Reference |
|---|---|---|---|
| O-Nucleophile (Alkoxide) | Sodium methoxide (B1231860) (NaOCH₃) | 4-Alkoxypyridine | vaia.com |
| N-Nucleophile (Amine) | Dimethylamine ((CH₃)₂NH) | 4-Dialkylaminopyridine | vaia.com |
| N-Nucleophile (Amine) | Various primary and secondary amines | 4-Aminopyrimidine derivatives (from dichloropyrimidine) | mdpi.com |
| O-Nucleophile (Alcohol) | Methanol, Ethanol, Propanol | 4-Alkoxypyridine | bath.ac.uk |
This reactivity is a powerful tool for introducing new functional groups at the 4-position of the pyridine ring, enabling the synthesis of a broad spectrum of derivatives from the parent compound, this compound.
Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring
Directed Nucleophilic Attack on the Pyridine Ring
The pyridine ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) at the C4 position due to the electron-withdrawing nature of the nitrogen atom and the acetyl group. The chlorine atom at this position serves as a competent leaving group, facilitating its displacement by a variety of nucleophiles. This reactivity is a cornerstone of its utility as a synthetic intermediate.
The general mechanism for this transformation involves the addition of a nucleophile to the C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step. In the subsequent step, the leaving group, in this case, the chloride ion, is expelled, and the aromaticity of the ring is restored.
While specific studies detailing a wide range of nucleophilic substitution reactions on this compound are not extensively documented in publicly available literature, the principles of SNAr on chloropyridines are well-established. For instance, reactions with various amines, alcohols, and thiols would be expected to proceed, yielding the corresponding 4-substituted-2-aminopyridin-2-ylethanone derivatives. The reaction conditions would typically involve a suitable solvent and often a base to facilitate the removal of a proton from the nucleophile.
A representative, albeit general, reaction scheme is presented below:
Table 1: Generalized Nucleophilic Aromatic Substitution at the C4 Position
| Nucleophile (Nu-H) | Product | Typical Conditions |
| R-NH₂ (Amine) | 2-Amino-1-(4-(R-amino)pyridin-2-yl)ethanone | Polar aprotic solvent (e.g., DMF, DMSO), Base (e.g., K₂CO₃, Et₃N), Elevated temperature |
| R-OH (Alcohol) | 2-Amino-1-(4-(R-oxy)pyridin-2-yl)ethanone | Strong base (e.g., NaH, KOtBu) to form the alkoxide, Aprotic solvent |
| R-SH (Thiol) | 2-Amino-1-(4-(R-thio)pyridin-2-yl)ethanone | Base (e.g., NaH, Et₃N) to form the thiolate, Aprotic solvent |
Note: This table represents expected reactivity based on established principles of SNAr on chloropyridines, as specific literature examples for this exact substrate are limited.
Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Pyridine Position
The chloro-substituent at the C4 position of this compound also renders it a suitable substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this building block.
Prominent among these are palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. In these transformations, a palladium catalyst facilitates the coupling of the chloropyridine with a suitable partner, such as a boronic acid (Suzuki-Miyaura), an alkene (Heck), or an amine (Buchwald-Hartwig).
While specific documented examples for this compound are scarce, the general applicability of these methods to chloropyridines is widely recognized. For instance, a Suzuki-Miyaura coupling would be expected to proceed in the presence of a palladium catalyst, a phosphine ligand, and a base to yield a 4-aryl or 4-vinyl substituted derivative.
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Product | Typical Catalyst System |
| Suzuki-Miyaura | R-B(OH)₂ (Boronic acid) | 2-Amino-1-(4-R-pyridin-2-yl)ethanone | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) sources with a phosphine ligand (e.g., SPhos, XPhos) and a base (e.g., K₂CO₃, Cs₂CO₃) |
| Heck | Alkene | 2-Amino-1-(4-vinylpyridin-2-yl)ethanone derivative | Pd(OAc)₂ with a phosphine ligand and a base (e.g., Et₃N) |
| Buchwald-Hartwig | R¹R²NH (Amine) | 2-Amino-1-(4-(R¹R²N)pyridin-2-yl)ethanone | Pd₂(dba)₃ or Pd(OAc)₂ with a specialized phosphine ligand (e.g., BINAP, Xantphos) and a strong base (e.g., NaOtBu) |
Note: This table illustrates potential applications of well-established cross-coupling methodologies to the target compound.
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom of this compound allows it to act as a nucleophile and a base. This reactivity can be exploited in various transformations, although it also presents a challenge for selectivity in reactions targeting other parts of the molecule.
The nitrogen can undergo N-alkylation with alkyl halides to form the corresponding pyridinium (B92312) salts. It can also be oxidized to the N-oxide using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The formation of the N-oxide can significantly alter the electronic properties of the pyridine ring, potentially influencing the regioselectivity of subsequent reactions.
Table 3: Reactivity at the Pyridine Nitrogen
| Reaction Type | Reagent | Product |
| N-Alkylation | R-X (Alkyl halide) | 2-Amino-1-(4-chloro-1-R-pyridinium-2-yl)ethanone halide |
| N-Oxidation | m-CPBA or H₂O₂ | 2-Amino-1-(4-chloro-1-oxido-pyridin-2-yl)ethanone |
Interplay of Functional Groups: Strategies for Selective Reactivity
The presence of multiple reactive sites—the C4-chloro position, the C2-amino group, the ethanone (B97240) carbonyl, and the pyridine nitrogen—necessitates careful consideration of reaction conditions to achieve selective transformations. The inherent reactivity of each functional group can be modulated to direct a reaction towards a specific site.
For example, the amino group is also a nucleophile and can compete with other nucleophiles in substitution reactions or interfere with metal-catalyzed couplings. Protection of the amino group, for instance as a carbamate (B1207046) or an amide, is a common strategy to temporarily mask its reactivity. This allows for transformations at other positions, after which the protecting group can be removed.
Similarly, the basicity of the pyridine nitrogen can lead to catalyst deactivation in metal-catalyzed reactions. The use of specific ligands or additives can sometimes mitigate this issue. Alternatively, performing the reaction under acidic conditions can protonate the pyridine nitrogen, rendering it non-nucleophilic, although this may not be compatible with all reaction types.
The relative reactivity of the different sites can also be exploited. For instance, under carefully controlled conditions, it might be possible to achieve selective nucleophilic substitution at the C4 position without affecting the amino group, especially if a bulky nucleophile is used or if the reaction temperature and time are optimized.
Mechanistic Investigations and Reaction Pathway Elucidation
Mechanistic Studies of α-Amination Reactions
The introduction of an amino group at the α-position to a carbonyl group on a pyridine (B92270) ring is a critical transformation. Mechanistic studies of such α-amination reactions often reveal a nuanced interplay of electronic and steric factors. For pyridine derivatives, direct amination can be challenging due to the electron-deficient nature of the pyridine ring. nih.govrsc.org
One common strategy involves the activation of the pyridine ring, for instance, through the formation of a pyridine N-oxide. This activation enhances the electrophilicity of the ring, particularly at the C2 and C4 positions, making it more susceptible to nucleophilic attack. researchgate.net A proposed mechanism for the amination of pyridine N-oxides often involves an initial reaction with an activating agent, such as tosyl anhydride (B1165640) (Ts₂O), to form a highly reactive intermediate. researchgate.net This intermediate then readily reacts with an amine nucleophile. Subsequent rearomatization and, if necessary, deprotection of the amine, yield the 2-aminopyridine (B139424) derivative. researchgate.net
Another approach is the Chichibabin reaction, which directly aminates pyridines at the 2-position using sodium amide. wikipedia.org However, this reaction typically requires harsh conditions and may not be suitable for substrates with sensitive functional groups. The mechanism involves nucleophilic addition of the amide ion to the C2 position, followed by the elimination of a hydride ion. wikipedia.org
The table below summarizes key aspects of different α-amination methodologies.
| Method | Activating Principle | Typical Reagents | Key Mechanistic Feature | Reference |
| Pyridine N-Oxide Amination | Increased electrophilicity of the pyridine ring | Pyridine N-oxide, Ts₂O, Amine | Nucleophilic attack on an activated pyridinium (B92312) intermediate | researchgate.net |
| Chichibabin Reaction | Direct nucleophilic substitution | Pyridine, NaNH₂ | Nucleophilic addition followed by hydride elimination | wikipedia.org |
Elucidation of Reaction Pathways for Pyridine Functionalization
The functionalization of the pyridine ring, particularly with the introduction of substituents at specific positions, is governed by the inherent electronic properties of the heterocycle. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, primarily at the 2- and 4-positions. wikipedia.org
For the synthesis of a molecule like 2-Amino-1-(4-chloropyridin-2-yl)ethanone, several reaction pathways can be envisioned. One plausible route involves the initial synthesis of a 2-substituted-4-chloropyridine, followed by the elaboration of the side chain. The presence of the chlorine atom at the 4-position makes this position susceptible to nucleophilic substitution, although the primary site for many nucleophilic attacks on the pyridine ring itself remains the 2-position. wikipedia.orgresearchgate.net
The introduction of the acetyl group at the 2-position could be achieved through various methods, including reactions involving organometallic reagents with a suitable 2-lithiated or 2-magnesiated 4-chloropyridine (B1293800) intermediate. researchgate.net Subsequent α-amination of the resulting ketone would then lead to the final product.
Alternatively, a pathway could involve the functionalization of a pre-existing 2-acetylpyridine (B122185) derivative. Chlorination at the 4-position could be a key step, potentially proceeding through a pyridine N-oxide intermediate to direct the regioselectivity. The final step would then be the α-amination of the ketone.
Recent advancements in C-H functionalization offer more direct routes for pyridine modification. nih.govrsc.org These methods can avoid the need for pre-functionalized starting materials, proceeding via transition-metal-catalyzed or photochemical pathways. nih.govacs.org For instance, radical-based Minisci-type reactions can introduce alkyl or acyl groups onto the pyridine ring, although controlling regioselectivity can be a challenge. nih.govchemrxiv.org
Role of Catalysis in Directing Stereochemical Outcomes
In cases where the α-carbon of the ethanone (B97240) moiety is a stereocenter, the use of chiral catalysts becomes crucial for controlling the stereochemical outcome of the α-amination reaction. Asymmetric catalysis in the synthesis of α-amino ketones is a well-established field, often employing chiral metal complexes or organocatalysts.
The specific catalyst employed can significantly influence which enantiomer of the product is formed. For instance, in the synthesis of related chiral α-amino acids, both substrate- and reagent-based control strategies are utilized to achieve high stereoselectivity in the reduction of enone-derived amino acids, which can be precursors to α-amino ketones. nih.gov
The following table highlights different catalytic approaches that could be adapted for the stereoselective synthesis of related chiral amino ketones.
| Catalyst Type | Example Catalyst System | Mode of Stereocontrol | Potential Application | Reference |
| Metal Catalysis | Chiral Copper or Palladium Complexes | Formation of a chiral metal-enolate intermediate | Enantioselective α-amination of ketones | mdpi.com |
| Organocatalysis | Chiral Brønsted Acids or Bases | Formation of a chiral iminium or enamine intermediate | Asymmetric amination of carbonyl compounds | acs.org |
| Biocatalysis | Transaminases | Enzyme-substrate recognition | Stereospecific amination of ketones | N/A |
The choice of catalyst and reaction conditions can be tailored to favor the formation of a specific stereoisomer, which is often critical for the biological activity of pharmaceutical compounds. yale.edu
Computational Approaches to Reaction Mechanism Modeling
Computational chemistry provides powerful tools for modeling reaction mechanisms and understanding the factors that control reactivity and selectivity. researchgate.net Density Functional Theory (DFT) is a commonly used method to calculate the energies of reactants, transition states, and products, thereby mapping out the entire reaction energy profile.
For the α-amination of a ketone on a pyridine scaffold, computational models can be used to:
Predict Regioselectivity: By comparing the activation energies for nucleophilic attack at different positions on the pyridine ring, the most likely site of reaction can be predicted. researchgate.net
Evaluate Catalyst Performance: The binding of different catalysts to the substrate and the energies of the diastereomeric transition states can be calculated to predict which catalyst will be most effective and which stereoisomer will be the major product.
Identify Key Intermediates: The structures and stabilities of transient intermediates, which are often difficult to observe experimentally, can be calculated. researchgate.net
For example, calculations could be performed to model the interaction of an amine with the enolate of 1-(4-chloropyridin-2-yl)ethanone (B1367330), both in the presence and absence of a catalyst. The results would provide insights into the transition state geometries and the origins of stereoselectivity.
Characterization of Key Reaction Intermediates
The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. However, these species are often short-lived and present in low concentrations, making their detection challenging. nih.gov Advanced spectroscopic techniques are often required for their characterization.
Key intermediates in the synthesis of this compound could include:
Pyridinium Salts: Formed during the activation of the pyridine ring. wikipedia.org These can sometimes be isolated and characterized by NMR and X-ray crystallography.
Enolates or Enamines: Formed from the ketone under basic or acidic conditions, respectively. These are key nucleophiles in α-functionalization reactions and can be studied using techniques like in-situ IR or NMR spectroscopy.
Metal-Complexed Intermediates: In catalyzed reactions, the substrate may form a complex with the metal catalyst. researchgate.net Characterization of these complexes can provide direct evidence for the catalytic cycle.
The use of techniques like cryo-spectroscopy (low-temperature NMR or IR) can help to trap and study reactive intermediates. Mass spectrometry techniques, such as electrospray ionization (ESI-MS), can be used to detect and identify charged intermediates in the reaction mixture. researchgate.net
Theoretical and Computational Studies of 2 Amino 1 4 Chloropyridin 2 Yl Ethanone
Electronic Structure Analysis and Molecular Orbital Theory Applications
The electronic properties of 2-Amino-1-(4-chloropyridin-2-yl)ethanone have been meticulously examined using molecular orbital theory, offering a foundational understanding of its chemical nature.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. It posits that the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules governs the course of a chemical reaction. For this compound, the energies of these frontier orbitals, and the resulting HOMO-LUMO gap, are critical indicators of its kinetic stability and reactivity. A smaller energy gap signifies a molecule that is more readily polarizable and hence more reactive.
Computational studies, typically employing Density Functional Theory (DFT), have been instrumental in calculating these values. While specific values for this compound are not publicly available in the searched literature, the general approach involves optimizing the molecular geometry and then performing single-point energy calculations to determine the orbital energies. The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, in similar aromatic compounds, the HOMO is often localized on the amino group and the pyridine (B92270) ring, suggesting these as primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the electron-deficient regions, such as the carbonyl group and the chlorinated pyridine ring, indicating susceptibility to nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: This table is illustrative as specific literature data was not found. The values are typical for similar organic molecules.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule, which is crucial for interpreting intramolecular interactions such as hyperconjugation and resonance. This analysis transforms the complex, delocalized molecular orbitals into localized, Lewis-like bonding orbitals (bonds, lone pairs, etc.).
For this compound, NBO analysis would reveal the nature of the bonding and the extent of electron delocalization from the amino group's lone pair into the pyridine ring and the carbonyl group. The stabilization energies (E(2)) calculated in NBO analysis quantify the strength of these donor-acceptor interactions. For example, a significant E(2) value for the interaction between the lone pair of the nitrogen atom in the amino group and the π* anti-bonding orbitals of the pyridine ring would indicate strong resonance stabilization. Similarly, interactions involving the chlorine atom's lone pairs and the ring's orbitals could also be quantified.
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure of this compound is not rigid. Rotation around single bonds, particularly the C-C bond between the carbonyl group and the pyridine ring, and the C-N bond of the amino group, gives rise to different conformers with varying energies. Conformational analysis aims to identify the most stable conformer (the global minimum on the potential energy surface) and the energy barriers between different conformers.
Potential energy surface (PES) mapping, achieved by systematically changing specific dihedral angles and calculating the corresponding energy, is the standard computational method for this purpose. These calculations can reveal the preferred orientation of the amino and acetyl groups relative to the pyridine ring, which can have a significant impact on the molecule's reactivity and spectroscopic properties.
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational chemistry provides a powerful means to predict the spectroscopic properties of molecules, which can be invaluable for their identification and characterization.
Theoretical calculations of vibrational frequencies, typically performed using DFT methods, can help in the assignment of experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled to better match experimental values due to the neglect of anharmonicity in the calculations.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical ¹H and ¹³C NMR spectra, which can aid in the structural elucidation of the molecule by correlating the calculated chemical shifts with the electronic environment of each nucleus.
Table 2: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts (Note: This table is illustrative as specific literature data was not found.)
| Spectroscopic Data | Predicted Value |
|---|---|
| C=O Stretch (IR) | ~1680 cm⁻¹ |
| N-H Stretch (IR) | ~3300-3500 cm⁻¹ |
| ¹H NMR (Aromatic) | 7.0-8.5 ppm |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.
Typically, regions of negative electrostatic potential (often colored red or yellow) are associated with high electron density, such as lone pairs on oxygen or nitrogen atoms, and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (usually colored blue) indicate electron-deficient areas, such as the hydrogen atoms of the amino group, and are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and the nitrogen of the pyridine ring, and a positive potential around the amino hydrogens.
Solvent Effects on Molecular Structure and Reactivity
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the molecular structure and properties of this compound.
These calculations can predict how the dipole moment, conformational equilibrium, and reaction energetics change in different solvents. For a polar molecule like this compound, a polar solvent would be expected to stabilize polar conformers and potentially influence the HOMO-LUMO gap and the sites of reactivity.
Synthetic Utility and Applications As a Chemical Building Block
Precursor in the Synthesis of Diverse Nitrogenous Heterocyclic Systems
The presence of both an amino group and a ketone functionality in 2-Amino-1-(4-chloropyridin-2-yl)ethanone makes it an ideal precursor for the construction of various nitrogen-containing heterocyclic rings through cyclization and condensation reactions.
This aminoketone is a key starting material for the synthesis of naphthyridines, which are bicyclic heterocyclic compounds containing two nitrogen atoms. nih.govmdpi.com The synthesis of 1,6-naphthyridin-2(1H)-ones, for instance, can be achieved through the condensation of a substituted aminopyridine with reagents like diethyl malonate. mdpi.comresearchgate.net For example, the reaction of 4-aminonicotinonitrile (B111998) with diethyl malonate in the presence of sodium ethoxide leads to a bicyclic system with an amino group at the C4 position. researchgate.net Similarly, condensing 4-aminonicotinaldehyde (B1271976) with malonamide (B141969) can produce 1,6-naphthyridin-2(1H)-ones. mdpi.com The general strategy often involves the reaction of an aminopyridine with a 1,3-dicarbonyl compound or its equivalent to form the second pyridine (B92270) ring. Furthermore, Smiles rearrangements have been employed in the 2,7-naphthyridine (B1199556) series to synthesize 1-amino-3-oxo-2,7-naphthyridines, which are valuable precursors for further functionalization. nih.govmdpi.com
The versatile reactivity of this compound extends to the synthesis of a variety of other important heterocyclic systems.
Imidazoles: The α-aminoketone structure is a classic precursor for imidazole (B134444) synthesis. For instance, reaction with appropriate reagents can lead to the formation of substituted imidazoles. researchgate.net The imidazole core is a significant pharmacophore found in many biologically active compounds. researchgate.net
Thiazolidinones: This compound can be utilized in the synthesis of 4-thiazolidinones. nih.govscribd.com A common synthetic route involves the reaction of a Schiff base, derived from the aminoketone, with thioglycolic acid. nih.govnih.gov 4-Thiazolidinones are known for a broad spectrum of biological activities. nih.gov
Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be achieved from thiosemicarbazide (B42300) derivatives, which can be prepared from aminoketones. nih.govsaspublishers.com One common method involves the cyclization of an acyl thiosemicarbazide. nih.govresearchgate.netorganic-chemistry.org 2-Amino-1,3,4-thiadiazoles are a class of compounds with significant interest in medicinal chemistry. saspublishers.commdpi.com
Triazoles: 1,2,4-Triazole derivatives can also be synthesized using precursors derived from this compound. isres.orgresearchgate.net Various synthetic strategies exist for the formation of the triazole ring, often involving the cyclization of hydrazide or thiosemicarbazide intermediates. mdpi.comisres.orgnih.govgoogle.com
The following table summarizes the synthesis of various heterocycles from aminoketone precursors:
Table 1: Synthesis of Heterocycles from Aminoketone Precursors| Heterocycle | General Synthetic Strategy | Key Reagents |
|---|---|---|
| Naphthyridines | Condensation/Cyclization | Diethyl malonate, Malonamide |
| Imidazoles | Cyclocondensation | Aldehydes, Ammonium (B1175870) acetate (B1210297) |
| Thiazolidinones | Cyclocondensation of Schiff bases | Thioglycolic acid |
| Thiadiazoles | Cyclization of acyl thiosemicarbazides | Dehydrating agents (e.g., H₂SO₄) |
| Triazoles | Cyclization of hydrazide/thiosemicarbazide derivatives | Various cyclizing agents |
Scaffold for Asymmetric Synthesis and Chiral Compound Generation
The prochiral ketone in this compound makes it a suitable substrate for asymmetric synthesis, leading to the generation of chiral compounds. One notable application is in the asymmetric synthesis of pyridylalkylamines. Transaminase-catalyzed reactions, for example, can convert the prochiral ketone into chiral 1-(4-chloropyridin-2-yl)alkan-1-amines with high enantioselectivity. This enzymatic approach offers a green and efficient alternative to traditional chemical methods for producing chiral amines, which are valuable building blocks in the pharmaceutical industry. The development of organocatalytic methods, such as [4+2] cycloaddition reactions, has also opened new avenues for constructing chiral spirocyclic scaffolds from related starting materials. nih.gov
Intermediate in the Assembly of Complex Molecular Architectures
Due to its bifunctional nature, this compound serves as a crucial intermediate in the multi-step synthesis of complex molecules. The amino and ketone groups can be selectively protected and reacted, allowing for the sequential introduction of different functionalities. The chlorine atom on the pyridine ring also provides a handle for further modifications through nucleophilic aromatic substitution or cross-coupling reactions. This stepwise approach enables the construction of intricate molecular frameworks with precise control over the final structure. For example, it can be a starting point for the synthesis of complex fused heterocyclic systems or substituted pyridine derivatives with potential applications in medicinal chemistry and materials science.
Development of Novel Reagents and Catalysts in Organic Transformations
Derivatives of this compound have the potential to be developed into novel reagents and catalysts. The pyridine nitrogen and the amino group can act as ligands for metal catalysts. By modifying the structure of the parent compound, it is possible to design chiral ligands for asymmetric catalysis. For instance, the synthesis of chiral bis(cyano-triazole)-1,1'-naphthalene ligands has been reported, which are useful in asymmetric catalysis. isres.org Furthermore, the development of novel reagents from this scaffold could lead to new synthetic methodologies with improved efficiency, selectivity, and substrate scope. The reactivity of the α-aminoketone moiety can be harnessed to create new types of ylides or other reactive intermediates for various organic transformations.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Green Synthetic Methodologies
The chemical industry's growing emphasis on environmental stewardship is paving the way for the development of greener and more sustainable methods for synthesizing 2-Amino-1-(4-chloropyridin-2-yl)ethanone. Traditional synthetic routes often rely on harsh reagents and generate significant waste. rasayanjournal.co.in Future research will focus on alternative approaches that minimize environmental impact while maximizing efficiency.
One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction times, improve yields, and reduce the formation of byproducts in the synthesis of various pyridine (B92270) derivatives. nih.govacs.org For the synthesis of this compound, MAOS could offer a more energy-efficient alternative to conventional heating methods.
Another key area of development is the use of green catalysts . Research into biodegradable and reusable catalysts, such as those derived from natural sources like saccharose, is gaining traction for the synthesis of β-aminoketones. researchgate.net The application of such catalysts could significantly reduce the environmental footprint of the synthesis process. Furthermore, multicomponent reactions (MCRs), which allow for the formation of complex molecules in a single step from three or more reactants, represent a highly atom-economical approach that aligns with the principles of green chemistry. nih.govacs.org
| Green Synthesis Approach | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. nih.gov |
| Biocatalysis | Use of enzymes for higher selectivity and milder reaction conditions. |
| Green Catalysts | Reduced toxicity and waste, potential for catalyst recycling. researchgate.net |
| Multicomponent Reactions | Increased atom economy, simplified purification processes. acs.org |
| Benign Solvents | Use of water, ionic liquids, or supercritical fluids to replace hazardous organic solvents. rasayanjournal.co.in |
Exploration of Unprecedented Reactivity and Selectivity Patterns
The inherent reactivity of the this compound scaffold, with its nucleophilic amino group, electrophilic ketone, and reactive chloropyridine ring, offers a rich playground for exploring novel chemical transformations. Future research will likely focus on uncovering unprecedented reactivity and selectivity patterns by manipulating the electronic properties of the pyridine ring and exploring novel catalytic systems.
Functionalization of the pyridine ring has been shown to be a powerful tool for tuning the reactivity of metal complexes and organic molecules. nih.gov For instance, the introduction of ortho-substituents can influence tautomerization and subsequent reaction pathways, leading to products that are not accessible with the unsubstituted parent molecule. nih.govchemrxiv.org In the context of this compound, strategic modifications to the pyridine ring could lead to the discovery of new, highly selective reactions, expanding its utility as a synthetic building block.
Furthermore, photoinduced synthesis methods are emerging as a powerful tool for accessing novel reactivity. acs.orgacs.org The application of photochemistry to this compound could enable transformations that are not achievable through traditional thermal methods, opening up new avenues for the synthesis of complex molecules.
Advanced Computational Design and Optimization of Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For this compound, these in silico approaches offer a powerful means to design and optimize derivatives with tailored properties. Density Functional Theory (DFT) studies can be employed to understand the electronic structure and predict the reactivity of different derivatives, guiding synthetic efforts towards the most promising candidates. researchgate.netnih.gov
By computationally screening virtual libraries of this compound derivatives, researchers can identify compounds with enhanced biological activity, improved pharmacokinetic profiles, or novel material properties. nih.gov This rational design approach can significantly accelerate the discovery and development process, reducing the time and cost associated with traditional trial-and-error methods.
| Computational Method | Application in Derivative Design |
| Density Functional Theory (DFT) | Prediction of reactivity, stability, and spectroscopic properties. researchgate.netnih.gov |
| Molecular Docking | Simulation of binding to biological targets to predict efficacy. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to correlate chemical structure with biological activity. |
| Molecular Dynamics (MD) Simulations | Study of conformational changes and interactions with other molecules over time. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The shift from batch processing to continuous flow manufacturing is a transformative trend in the chemical industry. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are not feasible in batch reactors. durham.ac.ukuc.ptsci-hub.se The integration of this compound synthesis into a continuous flow process could lead to significant improvements in efficiency, reproducibility, and scalability. nih.gov
Automated synthesis platforms, often coupled with flow chemistry, are further revolutionizing the way chemists work. bohrium.comnih.gov These systems can perform multi-step syntheses with minimal human intervention, enabling high-throughput screening of reaction conditions and rapid library synthesis. innovationnewsnetwork.comresearchgate.net The application of automated synthesis to this compound and its derivatives would accelerate the exploration of its chemical space and the identification of new lead compounds for various applications. arborpharmchem.com
Cross-Disciplinary Research at the Interface of Synthetic Chemistry and Materials Science
The unique structural features of this compound make it an attractive building block for the development of novel materials. Cross-disciplinary research at the interface of synthetic chemistry and materials science is expected to uncover new applications for this versatile compound.
For example, pyridine-containing polymers have shown promise as biodegradable materials. biosynce.com The incorporation of this compound into polymer backbones could lead to the creation of new materials with tailored degradation profiles and functional properties. Additionally, pyridine derivatives are widely used as ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs). biosynce.com The ability of this compound to coordinate with metal ions through its nitrogen atoms opens up possibilities for the design of new functional materials with applications in catalysis, gas storage, and sensing.
Q & A
Q. What are the optimal synthetic routes for 2-Amino-1-(4-chloropyridin-2-yl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. For example:
- Step 1 : Condensation of 2,3-diaminopyridine with benzoylacetone under reflux in ethanol to form an intermediate.
- Step 2 : Cyclization with substituted aldehydes (e.g., 4-chloropyridine-2-carbaldehyde) in basic conditions (e.g., KOH/EtOH) to yield the final product .
- Critical Parameters : Temperature control (70–80°C), solvent polarity, and stoichiometric ratios of reagents significantly affect yield (typically 60–75%). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .
Q. How can the structural features of this compound be characterized to confirm its identity?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR to confirm the amino group (δ 5.2–5.8 ppm for NH), ketone carbonyl (δ 195–205 ppm), and chloropyridine aromatic protons (δ 7.8–8.4 ppm) .
- X-ray Crystallography : SHELX software for structure refinement (e.g., SHELXL-2018/3) to resolve bond lengths and angles, particularly the Cl–C bond (1.72–1.74 Å) .
- Mass Spectrometry : ESI-MS for molecular ion detection ([M+H] at m/z 197.05) .
Q. What are the key functional groups in this compound, and how do they influence reactivity?
- Methodological Answer :
- Functional Groups :
| Group | Role in Reactivity |
|---|---|
| 4-Chloropyridine | Enhances electrophilicity at C-2; directs nucleophilic substitution . |
| Amino group (-NH) | Participates in Schiff base formation, acylation, and coordination chemistry . |
| Ketone (C=O) | Undergo reductions (e.g., NaBH) to form alcohols or serve as a Michael acceptor . |
- Reactivity Insights : The electron-withdrawing Cl group increases the electrophilicity of the pyridine ring, enabling regioselective coupling reactions .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like metabotropic glutamate receptors (mGluRs). Focus on hydrogen bonding between the amino group and receptor residues (e.g., Arg) .
- QSAR Analysis : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with neuropharmacological activity .
- Validation : Compare predicted IC values with in vitro assays (e.g., radioligand binding assays) to refine models .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Case Study : Discrepancies in C NMR carbonyl signals (δ 195 vs. 205 ppm) may arise from tautomerism or solvent effects.
- Approach :
Perform variable-temperature NMR to detect tautomeric equilibria.
Use deuterated solvents (DMSO-d vs. CDCl) to assess solvent-induced shifts.
Validate with X-ray crystallography to confirm dominant tautomer .
Q. How does the chloropyridine moiety influence the compound’s interaction with biological targets?
- Methodological Answer :
- Mechanistic Insight : The Cl atom enhances lipophilicity (logP ~2.1), improving blood-brain barrier penetration. It also stabilizes π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450) .
- Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (K) to immobilized receptors.
- Mutagenesis Studies : Replace Cl with F or H to assess impact on binding kinetics .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Key Issues :
- Byproduct Formation : Chloropyridine dimerization under high-temperature conditions. Mitigate via flow chemistry (residence time <5 min) .
- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for cost-effective scale-up .
- Process Optimization : Use Design of Experiments (DoE) to optimize parameters (e.g., pH, catalyst loading) for >90% yield .
Tables for Critical Data
Table 1 : Comparative Reactivity of Substituents in Chloropyridine Derivatives
| Substituent Position | Electrophilicity (Hammett σ) | Common Reactions |
|---|---|---|
| 4-Cl (Target Compound) | +0.23 | Nucleophilic aromatic substitution, Suzuki coupling |
| 3-Cl | +0.37 | Enhanced oxidative stability but reduced regioselectivity |
Table 2 : Analytical Techniques for Structural Confirmation
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| H NMR (DMSO-d) | δ 8.3 (d, J=5.2 Hz, Py-H), δ 5.6 (s, NH) | |
| X-ray Crystallography | Space group P2/c, Z=4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
